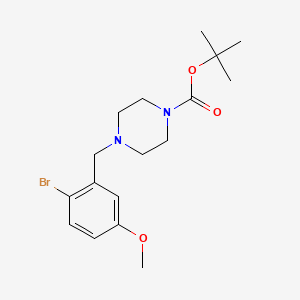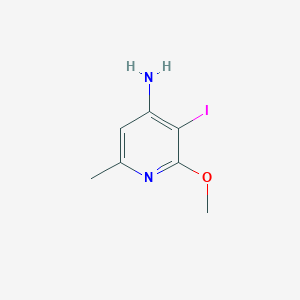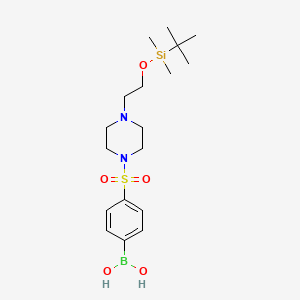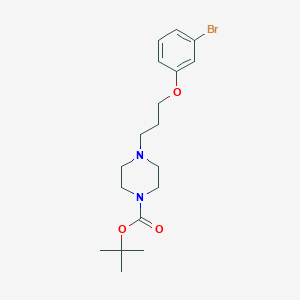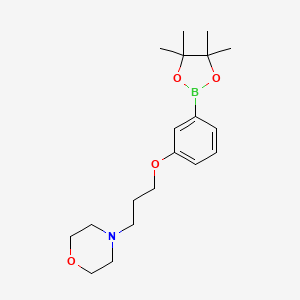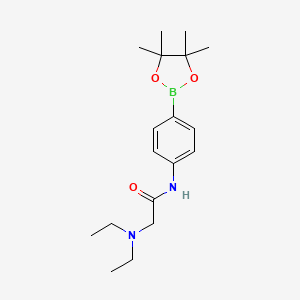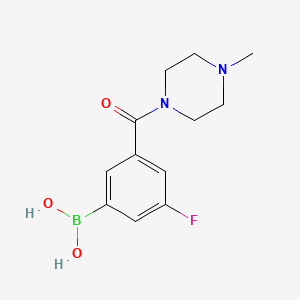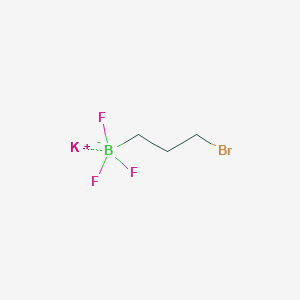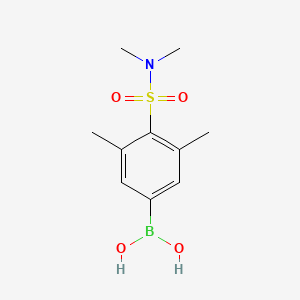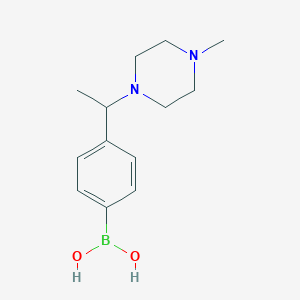![molecular formula C13H19NO3 B1408952 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester CAS No. 1893635-95-4](/img/structure/B1408952.png)
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester
描述
It is a derivative of arachidonic acid and is known for its inhibitory effects on certain enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester typically involves the reaction of 4-(3-aminopropoxy)benzaldehyde with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
化学反应分析
Types of Reactions
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through the inhibition of enzymes like FAAH and NAAA. By inhibiting these enzymes, it affects the metabolism of fatty acid amides and N-acylethanolamines, which are involved in various physiological processes.
相似化合物的比较
Similar Compounds
Arachidonic Acid Derivatives: Similar in structure and function, often used in enzyme inhibition studies.
Fatty Acid Amide Hydrolase Inhibitors: Compounds like URB597 and PF-3845, which also inhibit FAAH.
N-acylethanolamine Acid Amidase Inhibitors: Compounds that specifically target NAAA.
Uniqueness
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester is unique due to its dual inhibitory action on both FAAH and NAAA, making it a valuable tool in studying the metabolic pathways of fatty acid amides and N-acylethanolamines.
属性
IUPAC Name |
methyl 3-[4-(3-aminopropoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-13(15)8-5-11-3-6-12(7-4-11)17-10-2-9-14/h3-4,6-7H,2,5,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOLYKNJSUMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


